N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound also interferes with cellular pathways, leading to the disruption of vital processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone: Another benzothiazole derivative with antitumor activity.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and disrupt various cellular pathways makes it a versatile compound in scientific research .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-8-20(19(18)2)27-24(31)17-33-25-26-12-11-23(28-25)30-15-13-29(14-16-30)21-9-4-5-10-22(21)32-3/h4-12H,13-17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJLUHWVDBZJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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